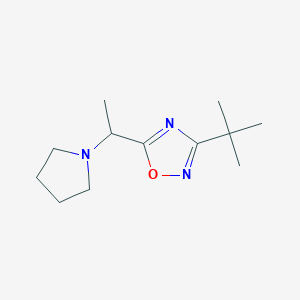
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action to optimize its use in medicine, agriculture, and material science. Another direction is to study its potential use in other fields such as energy storage and catalysis. Additionally, the synthesis method can be further optimized to yield higher purity and yield of the compound.
Synthesis Methods
The synthesis of 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole involves the reaction of tert-butyl hydrazine with ethyl acrylate followed by cyclization with ethyl oxalyl chloride. The resulting compound is then reacted with 1-pyrrolidine ethanol to yield 3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicine, it has been shown to have antitumor and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(15-7-5-6-8-15)10-13-11(14-16-10)12(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVXYVKWEWXHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-(1-pyrrolidin-1-ylethyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

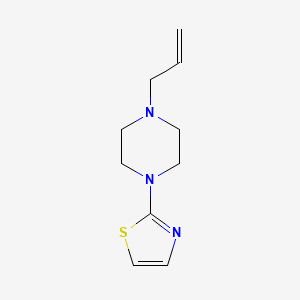
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
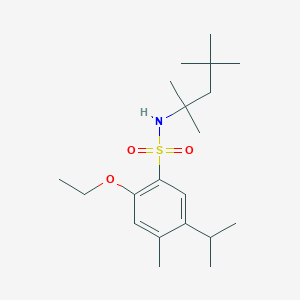
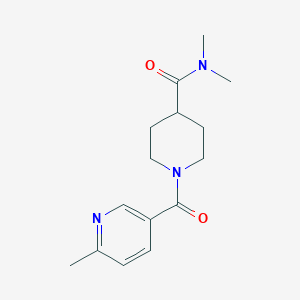
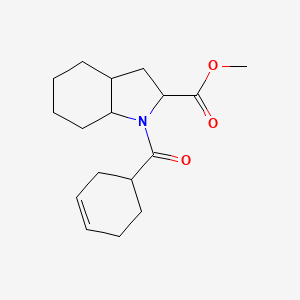
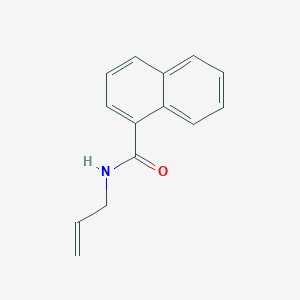
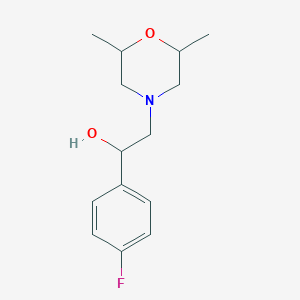
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
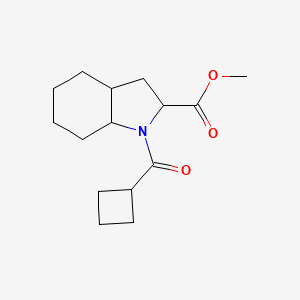
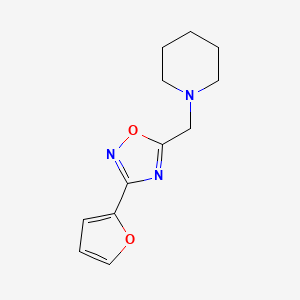
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)